molecular formula C11H7NO5 B12866171 5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid

5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid

Cat. No.: B12866171
M. Wt: 233.18 g/mol
InChI Key: BIXNGHWZFAHJQR-DUXPYHPUSA-N
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Description

5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzoxazole ring fused with a carboxyvinyl group and an additional carboxylic acid group. The molecular formula of this compound is C11H7NO5, and it has a molecular weight of 233.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form benzo[d]oxazole-2-thiol. This intermediate is then subjected to further reactions to introduce the carboxyvinyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.

    2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.

    2-Methoxybenzo[d]oxazole: Also has notable biological activities.

Uniqueness

5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with carboxyvinyl and carboxylic acid groups makes it a versatile compound with diverse applications in various fields .

Properties

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

5-[(E)-2-carboxyethenyl]-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C11H7NO5/c13-9(14)4-2-6-1-3-8-7(5-6)12-10(17-8)11(15)16/h1-5H,(H,13,14)(H,15,16)/b4-2+

InChI Key

BIXNGHWZFAHJQR-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)C(=O)O

Origin of Product

United States

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